tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate
Overview
Description
“tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H14BrNO3 . It has a molecular weight of 324.17 . The compound is typically stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.
Scientific Research Applications
Synthesis of γ-Carbolines and Heteropolycycles The compound tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate is integral in the synthesis of annulated γ-carbolines and various heteropolycycles. This process involves the palladium-catalyzed intramolecular iminoannulation of alkynes, demonstrating its pivotal role in complex organic synthesis and the creation of bioactive molecules (Zhang & Larock, 2003) (Zhang & Larock, 2002).
Catalytic Applications this compound has been employed as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols. This showcases its utility in facilitating chemoselective transformations, an essential aspect of synthetic organic chemistry (Shen et al., 2012).
Crystallographic and Structural Studies Studies involving the title compound also extend to crystallography, providing insights into its molecular structure and interactions. This information is crucial for understanding the compound's reactivity and properties in various chemical contexts (Thenmozhi et al., 2009).
Synthesis of Spirocyclic Indoline Lactone The compound plays a role in the synthesis of complex molecules like spirocyclic indoline lactone. This highlights its versatility in building intricate molecular architectures, a key aspect in the development of pharmaceuticals and advanced materials (Hodges et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-bromo-6-formylindole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-11(15)10-5-4-9(8-17)6-12(10)16/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQSLHQTQWHYER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.